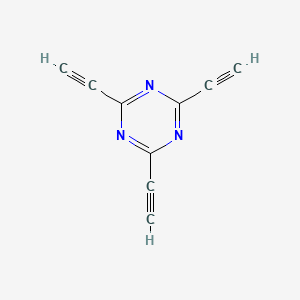
(4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied in the formation of carbon-carbon bonds and involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and efficiency. The use of stable and readily available organoboron reagents is crucial in this process .
Chemical Reactions Analysis
Types of Reactions
(4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can undergo further oxidation under specific conditions.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The compound can participate in substitution reactions, where the ethenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine oxide group can yield phosphonic acids, while reduction can regenerate the phosphine group .
Scientific Research Applications
(4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound can be used in the study of biological systems involving phosphorus-containing compounds.
Medicine: Research into its potential medicinal properties, such as its role in drug design and development, is ongoing.
Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine oxide group can interact with various molecular targets, facilitating reactions through electron donation and stabilization of transition states .
Comparison with Similar Compounds
Similar Compounds
Diphenyl(4-vinylphenyl)phosphine: Similar in structure but lacks the phosphine oxide group.
Triphenylphosphine oxide: Contains three phenyl groups attached to a phosphine oxide.
4-(Diphenylphosphino)styrene: Similar structure with a phosphine group instead of a phosphine oxide.
Uniqueness
(4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both the ethenyl and phosphine oxide groups, which confer distinct reactivity and coordination properties. This makes it particularly valuable in catalytic applications and the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-diphenylphosphoryl-4-ethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17OP/c1-2-17-13-15-20(16-14-17)22(21,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWKDSPENQGMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720275 | |
| Record name | (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47182-95-6 | |
| Record name | (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol](/img/structure/B3393664.png)
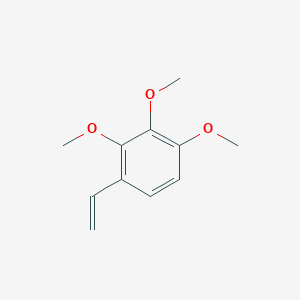
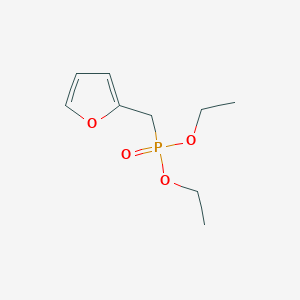
![3'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B3393686.png)



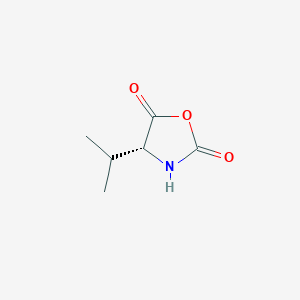

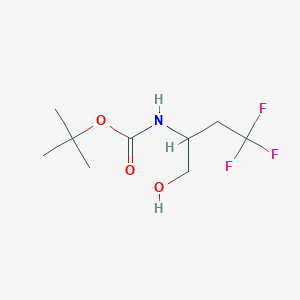
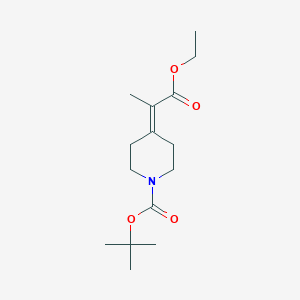
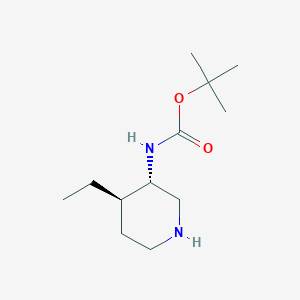
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3393763.png)
